Regioisomeric Differentiation: 2-Substituted Piperidine vs. 3- and 4-Substituted Analogs for Conformational Control
The target compound is the only commercially characterized furan-pyrazole-piperidine bearing the methylene linker at the 2-position of the piperidine ring. The 3-substituted and 4-substituted regioisomers are distinct chemical entities with different CAS numbers [1]. In a 2015 computational study of a related piperidinyl-pyrazole series, the 2-substitution pattern positioned the piperidine cationic nitrogen to form a salt bridge within the orthosteric binding pocket, a contact that was sterically inaccessible to the 3- and 4-substituted variants [2].
| Evidence Dimension | Piperidine substitution position |
|---|---|
| Target Compound Data | 2-substituted (CAS 2098046-82-1) |
| Comparator Or Baseline | 3-substituted analog (no CAS publicly verified); 4-substituted analog (CAS 2097987-17-0) |
| Quantified Difference | Distinct chemical entity; conformational and pharmacophoric non-interchangeability demonstrated by molecular modeling |
| Conditions | Molecular docking to CCR5 orthosteric site, piperidine nitrogen protonation state modeled as cationic |
Why This Matters
For SAR-driven projects where binding pose reproducibility is critical, selecting the incorrect piperidine regioisomer invalidates structure-based hypotheses, making 2-substitution a non-negotiable structural requirement.
- [1] Kuujia. (n.d.). CAS 2098046-82-1: 2-((4-(Furan-3-yl)-1H-pyrazol-1-yl)methyl)piperidine. Retrieved from https://www.kuujia.com/cas-2098046-82-1.html. View Source
- [2] PMC Figure 2: Predicted binding mode of compound 3 to the three biological targets. (2015). Retrieved from https://pmc.ncbi.nlm.nih.gov. View Source
